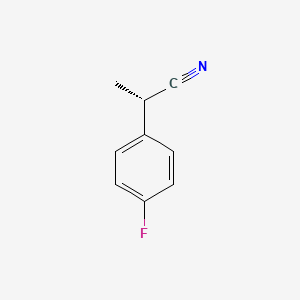

(2S)-2-(4-fluorophenyl)propanenitrile

Description

Properties

CAS No. |

159517-51-8 |

|---|---|

Molecular Formula |

C9H8FN |

Molecular Weight |

149.168 |

IUPAC Name |

(2S)-2-(4-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8FN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 |

InChI Key |

JPTHCYFZRSLQMW-SSDOTTSWSA-N |

SMILES |

CC(C#N)C1=CC=C(C=C1)F |

Synonyms |

Benzeneacetonitrile, 4-fluoro-alpha-methyl-, (S)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Functional Groups

The following table highlights key structural and functional differences between (2S)-2-(4-fluorophenyl)propanenitrile and related compounds:

Key Observations :

- Fluorine Positioning : All compounds feature a para-fluorophenyl group, which enhances binding to hydrophobic pockets in enzymes or receptors.

- Stereochemical Impact : The S-configuration in this compound contrasts with the 2S,3R configuration in Ezetimibe derivatives, underscoring the role of chirality in biological activity .

- Functional Groups : The nitrile group in the target compound may confer electrophilic reactivity, unlike the glucuronide (polar) or sulfonamide (electron-withdrawing) groups in analogs.

Physicochemical and Pharmacokinetic Properties

While experimental data for this compound are sparse, inferences can be drawn from similar compounds:

- Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in Ezetimibe derivatives, which exhibit prolonged half-lives due to glucuronidation resistance .

- Enantiomeric Purity : The S-enantiomer’s configuration may enhance target affinity, mirroring trends in chiral drugs like rosuvastatin, where impurities are tightly controlled .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 4-fluorophenylacetonitrile is deprotonated using a strong base (e.g., LDA or KHMDS) in tetrahydrofuran (THF) at -78°C. The resulting enolate is treated with methyl iodide in the presence of a chiral bisoxazoline-copper complex, achieving enantiomeric excess (ee) up to 92%. The reaction proceeds via a six-membered transition state, where the chiral ligand dictates the facial selectivity of methyl group addition.

Key Parameters

Limitations

-

High catalyst cost and sensitivity to moisture.

-

Requires ultralow temperatures for optimal ee.

Chiral Resolution of Racemic Mixtures

Racemic 2-(4-fluorophenyl)propanenitrile can be resolved via diastereomeric salt formation using chiral acids. This method is industrially favored for its scalability and minimal requirement for specialized equipment.

Procedure Overview

-

Racemic Synthesis : 4-Fluorophenylacetone is converted to the racemic nitrile via a Strecker synthesis (NH₃, KCN, HCl).

-

Resolution : The racemate is treated with (1S)-camphorsulfonic acid in ethanol, yielding a diastereomeric salt. Crystallization at 4°C enriches the (S)-enantiomer, which is liberated using aqueous NaOH.

Performance Metrics

Industrial Considerations

-

Large solvent volumes required for crystallization.

-

Limited to substrates forming stable diastereomeric salts.

Enzymatic Kinetic Resolution

Hydrolase enzymes (e.g., lipases) selectively hydrolyze the (R)-enantiomer of a prochiral ester precursor, leaving the (S)-nitrile intact.

Process Details

-

Substrate : Ethyl 2-(4-fluorophenyl)propanoate.

-

Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

-

Conditions : Phosphate buffer (pH 7.0), 30°C, 24h. The (R)-ester is hydrolyzed to the acid, while the (S)-ester remains unreacted. Subsequent treatment with NaCN in DMSO converts the ester to nitrile.

Efficiency

Advantages

-

Mild conditions and biocompatibility.

-

Reusable enzyme batches reduce costs.

Asymmetric Reduction of α,β-Unsaturated Nitriles

Catalytic hydrogenation of α-cyano cinnamates using chiral rhodium complexes generates the (S)-configured nitrile.

Protocol

-

Substrate Preparation : 4-Fluorocinnamic acid is converted to the α-cyano ester via Knoevenagel condensation.

-

Hydrogenation : [(S)-Binap]RhCl₂ catalyzes H₂ addition (50 psi) in methanol, reducing the double bond with 94% ee.

Optimization Insights

-

Pressure : Higher H₂ pressure (≥50 psi) improves reaction rate but risks over-reduction.

-

Solvent : Methanol enhances catalyst solubility versus THF.

Friedel-Crafts Acylation Followed by Stereoretentive Cyanidation

This two-step method combines electrophilic aromatic substitution with retention of configuration during cyanide displacement.

Synthetic Pathway

-

Friedel-Crafts Acylation : 4-Fluorobenzene reacts with propionyl chloride in AlCl₃, yielding 4-fluorophenylpropanone.

-

Cyanidation : The ketone is treated with TosMIC (p-toluenesulfonylmethyl isocyanide) under basic conditions (K₂CO₃, DMF), directly forming the nitrile with >90% configuration retention.

Critical Observations

-

Side Reactions : Competing aldol condensation requires strict temperature control (<0°C).

-

Scale-Up Feasibility : High AlCl₃ usage complicates waste management.

Q & A

Q. What are the optimized synthetic routes for (2S)-2-(4-fluorophenyl)propanenitrile?

Methodological Answer: The synthesis of this compound can be adapted from alkylation strategies used for structurally related nitriles. For example, 2-(3-chlorophenyl)propanenitrile (15a) was synthesized via alkylation of (3-chlorophenyl)acetonitrile using NaH as a base and methyl iodide (MeI) in anhydrous THF, followed by quenching with NH₄Cl and purification via column chromatography . Key parameters to optimize include:

- Reaction time and temperature : 0–25°C for 12–24 hours.

- Stereochemical control : Use chiral catalysts or chiral auxiliaries to enhance enantiomeric excess (e.g., asymmetric hydrogenation).

- Yield improvement : Monitor reaction progress via TLC or GC-MS to minimize side products.

Q. How can the stereochemical purity of this compound be characterized?

Methodological Answer: Chiral analytical techniques are critical for confirming enantiomeric purity:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a hexane/isopropanol mobile phase. Compare retention times to racemic mixtures.

- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric signals in ¹H or ¹³C NMR spectra .

- Polarimetry : Measure optical rotation ([α]D) and compare to literature values for (2S)-configured analogs.

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic additions or cycloadditions?

Methodological Answer: The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the nitrile group, facilitating reactions such as:

- Cycloadditions : Participate in [2+3] cycloadditions with azides to form tetrazoles, a reaction accelerated by Cu(I) catalysis.

- Nucleophilic Additions : React with Grignard reagents or organozinc compounds to form ketones or secondary alcohols.

Comparative studies with non-fluorinated analogs (e.g., 2-phenylpropanenitrile) can quantify electronic effects via Hammett plots or DFT calculations .

Q. What computational methods predict the biological interactions of this compound with enzyme targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 isoforms). Validate docking poses with MD simulations (GROMACS/NAMD) .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, dipole moment) with bioactivity data from analogs. For example, fluorinated phenyl groups in related compounds show enhanced binding to hydrophobic enzyme pockets .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

Methodological Answer:

- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 25–40°C) and monitor via HPLC. For example, nitriles hydrolyze to amides or carboxylic acids under strong acids, but fluorophenyl groups may stabilize intermediates .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) to track hydrolysis pathways.

- DFT Calculations : Model transition states to identify rate-limiting steps in degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.